molecular formula C20H16Cl2N4O4S2 B2545450 ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-32-2

ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2545450
CAS No.: 392293-32-2
M. Wt: 511.39
InChI Key: BKIZIDMHVOVTOY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of several functional groups, including ester, amide, and thiadiazole

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-5-15(6-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)12-7-13(21)9-14(22)8-12/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIZIDMHVOVTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Screening for Coupling Reaction

The coupling efficiency was evaluated across solvents and bases:

Solvent Base Yield (%)
DMF K₂CO₃ 70
DMSO NaH 65
THF Et₃N 50

DMF with K₂CO₃ provided optimal nucleophilicity and solubility.

Thermal Stability of Intermediates

Thermogravimetric analysis (TGA) revealed decomposition temperatures:

  • 5-(3,5-Dichlorobenzamido)-1,3,4-thiadiazole-2-thiol: 210°C
  • Ethyl 4-(2-bromoacetamido)benzoate: 185°C

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, acidic conditions.

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a complex structure featuring a thiadiazole moiety, which is known for its diverse biological activities. The synthesis of ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step reactions that integrate various functional groups to enhance its pharmacological properties.

Synthesis Overview

  • Starting Materials : The synthesis begins with commercially available precursors such as 3,5-dichlorobenzoyl chloride and ethyl 4-amino benzoate.
  • Reactions : Key reactions include acylation and thiolation steps that introduce the thiadiazole and acetamido functionalities.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In studies assessing the antimicrobial activity of related compounds, derivatives were screened against various bacterial strains including Bacillus subtilis and Escherichia coli. The results demonstrated promising inhibitory concentrations, suggesting that this compound could be developed as an antimicrobial agent .

Enzyme Inhibition

The compound's structural features suggest potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that compounds containing a thiadiazole ring can effectively inhibit AChE activity. The mechanism likely involves competitive inhibition at the enzyme's active site .

Anticancer Potential

There is emerging evidence that certain thiadiazole derivatives possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a study published in Chemistry & Biology Interface, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these, compounds with structural similarities to this compound showed significant activity against Bacillus subtilis, with minimum inhibitory concentrations (MIC) indicating their potential for development as therapeutic agents .

Case Study 2: AChE Inhibition

Research into the acetylcholinesterase inhibitory activity of coumarin-based compounds revealed that derivatives incorporating thiadiazole rings exhibited strong inhibitory effects. These findings suggest that this compound could be further explored for its neuroprotective effects in Alzheimer's disease models .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,4-dichlorobenzamido)benzoate
  • Ethyl 4-(2,4-dichlorobenzamido)benzoate
  • Ethyl 4-(3,4-dimethoxybenzamido)benzoate

Uniqueness

Ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.

Biological Activity

Ethyl 4-(2-{[5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique structural features of thiadiazole derivatives contribute to their pharmacological potential.

Biological Activities

1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole scaffold demonstrate efficacy against various microorganisms. In particular:

  • Staphylococcus aureus and Candida albicans : this compound has been tested for its ability to inhibit these pathogens. The disk diffusion method revealed significant antimicrobial activity against these strains .

2. Antifungal Activity
The compound's antifungal properties have been evaluated through ergosterol biosynthesis inhibition assays. The results suggest that it may inhibit the enzyme 14-α-sterol demethylase , which is crucial for fungal cell membrane integrity . This mechanism positions it as a promising candidate for developing antifungal agents.

3. Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer activities. A study focusing on various thiadiazole compounds demonstrated that specific derivatives exhibited potent cytotoxic effects against human cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the significance of the thiadiazole ring in enhancing biological activity .

Case Studies and Research Findings

Study Biological Activity Methodology Findings
Study 1AntimicrobialDisk diffusionSignificant inhibition of Staphylococcus aureus and Candida albicans .
Study 2AntifungalErgosterol quantification assayInhibition of ergosterol biosynthesis via interaction with 14-α-sterol demethylase .
Study 3AnticancerCytotoxicity assays on human cell linesNotable cytotoxic effects observed; SAR indicated importance of thiadiazole structure .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : Inhibition of key enzymes involved in microbial and fungal metabolism.
  • Membrane Disruption : Compounds may disrupt cellular membranes by interfering with ergosterol biosynthesis.
  • Cytotoxicity Induction : Induces apoptosis in cancer cells through various biochemical pathways.

Q & A

Synthesis and Optimization

Basic: What are the key considerations in designing a synthesis protocol for this compound? Methodological Answer:

  • Stepwise coupling : Begin with synthesizing the 1,3,4-thiadiazol-2-amine core, followed by introducing the 3,5-dichlorobenzamido group via amide coupling. The sulfanyl acetamido linker can be added using a thiol-alkylation reaction under anhydrous conditions .
  • Solvent selection : Use toluene or ethanol for reflux reactions to facilitate water removal (azeotropic distillation) and improve yields .
  • Purification : Crystallization from acetone or ethanol is effective for isolating intermediates and final products .

Advanced: How can reaction intermediates be optimized for higher yield and purity? Methodological Answer:

  • Stoichiometric adjustments : Optimize molar ratios of reactants (e.g., 1:1 for aldehyde and thiadiazol-amine coupling) to minimize side products .
  • Catalysts : Introduce coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) for amide bond formation .
  • Monitoring : Use TLC (thin-layer chromatography) to track reaction progress and identify unreacted starting materials .

Structural Characterization

Basic: What spectroscopic and analytical methods confirm the compound’s structure? Methodological Answer:

  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1670–1715 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.2–8.3 ppm) and ester/amide carbons (δ 165–175 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing [M+H]+^+ or [M+Na]+^+ peaks .

Advanced: How does X-ray crystallography resolve ambiguities in molecular geometry? Methodological Answer:

  • Planarity analysis : Determine deviations from planarity (e.g., r.m.s. deviation <0.15 Å for non-H atoms) to assess conjugation effects in the thiadiazole ring .
  • Hydrogen bonding : Identify intramolecular C–H···N bonds (2.5–3.0 Å) stabilizing the structure and intermolecular interactions influencing crystal packing .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What biological activities are predicted for this compound based on its structural analogs? Methodological Answer:

  • Antifungal/antibacterial potential : Similar 1,3,4-thiadiazole derivatives exhibit activity against Candida spp. and Staphylococcus aureus. Propose testing via MIC (minimum inhibitory concentration) assays .
  • Enzyme inhibition : The dichlorobenzamido group may target fungal cytochrome P450 enzymes. Use molecular docking to prioritize targets .

Advanced: How can discrepancies in biological activity data be analyzed? Methodological Answer:

  • Assay validation : Compare results across multiple assays (e.g., broth microdilution vs. agar diffusion) to rule out methodological bias .
  • Purity checks : Use HPLC to confirm compound integrity (>95% purity) and rule out degradation products .

Computational Modeling

Basic: What computational methods model the compound’s electronic structure and reactivity? Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular dynamics (MD) : Simulate solvation effects in water or DMSO to study conformational stability over 50–100 ns trajectories .

Advanced: How can molecular docking studies be validated against experimental data? Methodological Answer:

  • Binding affinity correlation : Compare computed ΔG values with experimental IC50_{50} data. Use RMSD (root-mean-square deviation) <2.0 Å to validate docking poses .
  • Mutagenesis studies : Test docking predictions by mutating key residues in target enzymes (e.g., fungal CYP51) and measuring activity changes .

Stability and Degradation

Basic: What factors influence the compound’s stability under experimental conditions? Methodological Answer:

  • pH sensitivity : Test stability in buffers (pH 4–9) to identify degradation pathways (e.g., ester hydrolysis). Monitor via UV-Vis spectroscopy .
  • Light/heat exposure : Conduct accelerated stability studies (40°C, 75% RH) for 4 weeks to simulate storage conditions .

Advanced: How can degradation products be characterized and mitigated? Methodological Answer:

  • LC-MS/MS : Identify degradation products (e.g., free benzoic acid from ester hydrolysis) and modify synthetic routes to introduce stabilizing groups (e.g., electron-withdrawing substituents) .

Data Contradictions and Reproducibility

Advanced: How should researchers address inconsistencies in synthetic yields across studies? Methodological Answer:

  • Reaction kinetics : Use in-situ FTIR or 1H^1H-NMR to monitor intermediate formation rates and identify bottlenecks (e.g., slow amide coupling) .
  • Statistical design : Apply DOE (design of experiments) to evaluate the impact of variables (temperature, solvent polarity) on yield .

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